molecular formula C10H8O6 B079364 2-Methoxycarbonylterephthalic acid CAS No. 13940-95-9

2-Methoxycarbonylterephthalic acid

Cat. No.: B079364
CAS No.: 13940-95-9
M. Wt: 224.17 g/mol
InChI Key: IXUOOKWOOJAKIB-UHFFFAOYSA-N
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Description

2-Methoxycarbonylterephthalic acid (IUPAC name: 2-(methoxycarbonyl)terephthalic acid) is a derivative of terephthalic acid, where a methoxycarbonyl (-COOCH₃) group is substituted at the 2-position of the aromatic ring. This compound combines the rigidity of the terephthalic acid backbone with the reactivity of an ester group, making it a versatile intermediate in polymer chemistry, pharmaceutical synthesis, and materials science. Its structure facilitates applications in coordination polymers and covalent organic frameworks (COFs), where substituents influence crystallinity and stability. While specific data on this compound is sparse in the provided evidence, its properties can be inferred through comparison with structurally analogous compounds (see below) .

Properties

CAS No.

13940-95-9

Molecular Formula

C10H8O6

Molecular Weight

224.17 g/mol

IUPAC Name

2-methoxycarbonylterephthalic acid

InChI

InChI=1S/C10H8O6/c1-16-10(15)7-4-5(8(11)12)2-3-6(7)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

IXUOOKWOOJAKIB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Methoxyphenoxy)Terephthalic Acid (CAS 89216-63-7)

Structural Differences :

  • Substituent: Contains a 4-methoxyphenoxy (-O-C₆H₄-OCH₃) group at the 2-position instead of a methoxycarbonyl (-COOCH₃) group.
  • Functional Groups : Ether linkage (C-O-C) vs. ester (COOCH₃).

Property Implications :

  • Reactivity: The ester group in 2-methoxycarbonylterephthalic acid is more electron-withdrawing than the ether in 2-(4-methoxyphenoxy)terephthalic acid.
  • Solubility : The ester group may increase lipophilicity compared to the ether-containing analog, affecting solubility in polar solvents.
  • Applications : Both compounds are used in polymer synthesis, but the ester group in the target compound allows for hydrolysis-driven post-synthetic modifications, unlike the stable ether linkage .

(R)-(-)-2-Methoxy-2-Phenylacetic Acid (CAS 3966-32-3)

Structural Differences :

  • Backbone : Phenylacetic acid (aromatic + aliphatic chain) vs. terephthalic acid (fully aromatic).
  • Substituent : Methoxy (-OCH₃) at the α-position vs. methoxycarbonyl (-COOCH₃) at the 2-position.

Property Implications :

  • Acidity : The α-methoxy group in phenylacetic acid reduces acidity compared to terephthalic acid derivatives. In contrast, the methoxycarbonyl group in the target compound may stabilize deprotonated carboxylic acids via resonance.
  • Applications : Phenylacetic acid derivatives are used in chiral synthesis (e.g., pharmaceuticals), while the target compound’s rigid aromatic structure suits it for materials science .

5-Hydroxy-2-[(2-Methylpropan-2-yl)Oxycarbonylamino]Pentanoic Acid (CAS 85535-47-3)

Structural Differences :

  • Backbone: Aliphatic pentanoic acid vs. aromatic terephthalic acid.
  • Functional Groups : Carbamate (NHCOO-) and hydroxyl (-OH) vs. ester (-COOCH₃) and carboxylic acids (-COOH).

Property Implications :

  • Stability : The carbamate group in this compound is prone to enzymatic cleavage, whereas the ester in the target compound hydrolyzes under acidic/basic conditions.
  • Toxicity: Limited toxicological data exist for both compounds, but the aliphatic backbone of this analog may result in different metabolic pathways compared to aromatic systems .

2-Methylbutyric Acid (CAS 116-53-0)

Structural Differences :

  • Backbone : Branched aliphatic chain vs. aromatic ring.
  • Functional Groups : Single carboxylic acid (-COOH) vs. two carboxylic acids and an ester.

Property Implications :

  • Acidity : The branched chain in 2-methylbutyric acid reduces acidity (pKa ~4.8) compared to terephthalic acid derivatives (pKa ~2.8–3.5 for first dissociation).
  • Applications : 2-Methylbutyric acid is used as a flavoring agent and intermediate, whereas the target compound’s multifunctional groups enable use in advanced materials .

Comparative Data Table

Compound CAS Number Molecular Formula Key Functional Groups Key Properties/Applications
This compound Not provided C₁₀H₈O₆ -COOCH₃, two -COOH Polymer synthesis, MOFs/COFs
2-(4-Methoxyphenoxy)terephthalic acid 89216-63-7 C₁₅H₁₂O₇ -O-C₆H₄-OCH₃, two -COOH Stable polymers, coordination chemistry
(R)-(-)-2-Methoxy-2-phenylacetic acid 3966-32-3 C₉H₁₀O₃ -OCH₃, -COOH Chiral intermediates, pharmaceuticals
5-Hydroxy-2-[(t-Bu)Oxycarbonylamino]pentanoic acid 85535-47-3 C₁₀H₁₉NO₅ -NHCOO-, -OH, -COOH Labile intermediates, peptide synthesis
2-Methylbutyric acid 116-53-0 C₅H₁₀O₂ Branched -COOH Flavors, chemical intermediates

Key Research Findings

  • Electronic Effects : Methoxycarbonyl groups enhance electron withdrawal, improving metal-binding capacity in MOFs compared to ether-containing analogs .
  • Hydrolysis Sensitivity : Esters (e.g., in the target compound) offer tunable reactivity for post-synthetic modifications, unlike stable ethers or carbamates .
  • Toxicity Considerations: Limited data for all compounds necessitate precautionary handling (e.g., avoiding inhalation, skin contact) .

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